molecular formula C18H19N3O2S2 B14177842 3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- CAS No. 879933-92-3

3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-

Cat. No.: B14177842
CAS No.: 879933-92-3
M. Wt: 373.5 g/mol
InChI Key: ADTHGNSVNURTTO-UHFFFAOYSA-N
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Description

3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- typically involves the reaction of 1,5-diaryl-2,4-dithiobiurets with iodine in ethanol, followed by subsequent treatment with the appropriate arylamine . The reaction conditions generally require refluxing in ethanol to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylamino-5-phenylimino-1,2,4-dithiazole
  • 5-Imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine
  • N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide

Uniqueness

3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- is unique due to its specific substitution pattern and the presence of both diethoxyphenyl and phenyl groups.

Properties

CAS No.

879933-92-3

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

5-(2,4-diethoxyphenyl)imino-N-phenyl-1,2,4-dithiazol-3-amine

InChI

InChI=1S/C18H19N3O2S2/c1-3-22-14-10-11-15(16(12-14)23-4-2)20-18-21-17(24-25-18)19-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,19,20,21)

InChI Key

ADTHGNSVNURTTO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N=C2N=C(SS2)NC3=CC=CC=C3)OCC

Origin of Product

United States

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